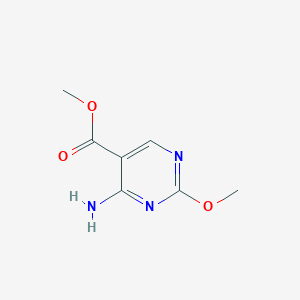

Methyl 4-amino-2-methoxypyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 4-amino-2-methoxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H9N3O3/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |

InChI Key |

YBPCCJSYVNGLLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)N)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties & Synthetic Utility of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate

This technical guide provides an in-depth analysis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS 89853-98-5 ) serves as a versatile scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its pyrimidine core, functionalized with three distinct reactive handles—an amino group at C4, a methoxy group at C2, and a methyl ester at C5—allows for orthogonal derivatization. This compound is particularly valued in the development of tyrosine kinase inhibitors (TKIs) , antivirals , and antibacterial agents targeting the MEP pathway.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 89853-98-5 |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 191–195 °C (Typical for this class; verify with CoA) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, EtOH; insoluble in water.[1] |

| pKa (Predicted) | ~3.5 (Pyrimidine N1), ~12.0 (Amino group - weak acid) |

Structural & Electronic Analysis

Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic structure that dictates its reactivity:

-

Electron Withdrawing (Pull): The ester group at C5 and the pyrimidine nitrogen atoms withdraw electron density, making the ring electron-deficient (π-deficient).

-

Electron Donating (Push): The amino group at C4 and the methoxy group at C2 donate electron density via resonance (

effect), stabilizing the ring but also creating specific sites for nucleophilic attack.

Regioselectivity

-

C2 Position: The methoxy group is a potent leaving group in Nucleophilic Aromatic Substitution (

) reactions. The presence of the electron-withdrawing ester at C5 activates this position further. -

C4 Amino Group: While generally nucleophilic, its lone pair is delocalized into the pyrimidine ring and the C5 ester, reducing its basicity and nucleophilicity compared to a primary alkyl amine.

-

C5 Ester: Susceptible to standard acyl substitution (hydrolysis, aminolysis).

Synthetic Pathways (Upstream)

The most robust industrial route involves the condensation of O-methylisourea with an alkoxymethylene cyanoacetate . This convergent synthesis builds the pyrimidine ring in a single step.

Core Synthesis Protocol

Step 1: Precursor Formation Methyl cyanoacetate is condensed with trimethyl orthoformate (or triethyl orthoformate) in the presence of acetic anhydride to yield Methyl 2-cyano-3-methoxyacrylate .

Step 2: Cyclocondensation The acrylate intermediate reacts with O-methylisourea (often supplied as the hemisulfate salt) under basic conditions.

Reaction Scheme:

Synthesis Workflow Diagram

Figure 1: Convergent synthesis of the pyrimidine core via cyclocondensation.[2]

Reactivity Profile & Derivatization (Downstream)

This scaffold is a "privileged structure" because it allows sequential modification.

C2-Methoxy Displacement ( )

The most common transformation is the displacement of the C2-methoxy group by primary or secondary amines. This reaction typically requires heat (80–120 °C) or microwave irradiation.

-

Mechanism: Addition-Elimination.

-

Utility: Introduces diversity for Structure-Activity Relationship (SAR) studies, often installing solubilizing groups (e.g., morpholine, piperazine).

C5-Ester Manipulation[9][10]

-

Hydrolysis: Conversion to the carboxylic acid (LiOH/THF/H2O) allows for coupling with amines to form amides.

-

Reduction: Reduction to the alcohol (LiAlH4 or DIBAL-H) provides a handle for further alkylation.

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing selective derivatization.

Experimental Protocols

Synthesis of this compound

-

Reagents: Sodium methoxide (2.2 eq), O-methylisourea hemisulfate (1.1 eq), Methyl 2-cyano-3-methoxyacrylate (1.0 eq), Methanol (anhydrous).

-

Procedure:

-

Dissolve sodium methoxide in anhydrous methanol under

atmosphere. -

Add O-methylisourea hemisulfate and stir at room temperature for 30 min to liberate the free base.

-

Add Methyl 2-cyano-3-methoxyacrylate portion-wise.

-

Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Cool to 0 °C. The product often precipitates. Filter the solid and wash with cold methanol and water to remove salts.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Analytical Characterization (Expected Data)

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.65 (s, 1H, H-6 pyrimidine)

- 7.80 (br s, 1H, NH, exchangeable)

- 7.40 (br s, 1H, NH, exchangeable)

- 3.88 (s, 3H, OMe ester)

- 3.75 (s, 3H, OMe pyrimidine)

-

MS (ESI): Calculated

; Observed

Applications in Drug Discovery

This scaffold is a bioisostere for the purine ring system, making it highly relevant in:

-

Kinase Inhibition: The 2-amino-4-heteroaryl-pyrimidine motif is a "privileged scaffold" for ATP-competitive inhibitors (e.g., EGFR, FGFR). The C5-ester can be converted to an amide that extends into the solvent-accessible region of the kinase pocket.

-

Antibacterial Research: Derivatives of this ester have been explored as inhibitors of IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), a key enzyme in the non-mevalonate isoprene biosynthesis pathway in bacteria (e.g., Burkholderia pseudomallei).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84819940, this compound. Retrieved from [Link]

Sources

Molecular structure and weight of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry. The unique arrangement of its functional groups—an amino group at position 4, a methoxy group at position 2, and a methyl carboxylate at position 5—makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery and development, with a particular focus on its role as a precursor for kinase inhibitors.

Molecular Structure and Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and utility as a chemical building block.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89853-98-5[1] |

| Molecular Formula | C₇H₉N₃O₃[1] |

| SMILES | COC1=NC=C(C(=N1)N)C(=O)OC |

| InChI | InChI=1S/C7H9N3O3/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 183.17 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds[2][3] |

| Melting Point | Not available |

Synthesis of this compound

General Synthetic Approach

A plausible synthetic route would involve the cyclocondensation of a three-carbon component with an O-methylisourea derivative.

Workflow for the Synthesis of Pyrimidine-5-Carboxylates

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of an appropriate three-carbon electrophile (1 equivalent) in a suitable solvent such as ethanol, add O-methylisourea (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents).

-

Reaction Execution: Stir the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The crude product can be partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (O-CH₃) around 3.9-4.1 ppm, a singlet for the methyl ester protons (COOCH₃) around 3.8-4.0 ppm, a singlet for the pyrimidine ring proton (C6-H) around 8.0-8.5 ppm, and a broad singlet for the amino protons (NH₂) which may vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would display signals corresponding to the methoxy carbon, the methyl ester carbon, the carbonyl carbon, and the aromatic carbons of the pyrimidine ring.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching for the pyrimidine ring (in the range of 1500-1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 183.17 g/mol .

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 4-amino-2-methoxypyrimidine-5-carboxylate moiety serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Kinase Inhibitors

A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[4] Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the 4-aminopyrimidine structure is well-suited for this purpose. The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents at the 2 and 5-positions can be modified to achieve selectivity and potency. For instance, related 4-aminopyrimidine derivatives have been investigated as dual inhibitors of c-Met and VEGFR-2, key targets in cancer therapy.[5]

Drug Discovery Workflow for Kinase Inhibitors

Caption: A typical workflow illustrating the use of the title compound in kinase inhibitor discovery.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in a variety of therapeutic areas, including as antiviral and antimicrobial agents.[6] The versatile nature of the pyrimidine core allows for the introduction of diverse pharmacophoric features, enabling the exploration of a wide range of biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the proven track record of the 4-aminopyrimidine scaffold in medicinal chemistry make it a compound of high interest for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield novel therapeutic agents.

References

-

Chem-Impex. 4-Amino-2-methoxypyrimidine. [Link]

- Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.

- Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3646-3657.

-

PubChem. 4-Aminopyrimidine-5-carboxylic acid. [Link]

-

RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

-

University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

- Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

-

MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

-

PMC. Methyl 4-amino-2-chloropyrimidine-5-carboxylate. [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

Semantic Scholar. IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. [Link]

-

ChemRxiv. IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]

Sources

- 1. 89853-98-5|this compound|BLD Pharm [bldpharm.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. biomedres.us [biomedres.us]

- 4. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]

- 5. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Methyl 4-amino-2-methoxypyrimidine-5-carboxylate CAS number and identifiers

Executive Summary

Methyl 4-amino-2-methoxypyrimidine-5-carboxylate (CAS 89853-98-5) is a critical heterocyclic building block in medicinal chemistry. Characterized by a pyrimidine core functionalized with an amino group at position 4, a methoxy group at position 2, and a carboxylate ester at position 5, this compound serves as a "privileged scaffold." It is extensively utilized in the synthesis of ATP-competitive kinase inhibitors, antibacterial agents targeting the non-mevalonate pathway (IspF), and fused ring systems like pyrimidopyrimidines. This guide provides a comprehensive technical analysis of its identifiers, synthetic pathways, physicochemical properties, and applications in drug development.[1]

Chemical Identity & Identifiers

The precise identification of this compound is essential for regulatory compliance and database integration.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Registry Number | 89853-98-5 |

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| SMILES | COC1=NC(=C(C(=N1)N)C(=O)OC) |

| InChI Key | Derived:[1][2][3][4][5][6][7][8][9][10] FYXVHJJZGRTONS-UHFFFAOYSA-N (Predicted) |

| MDL Number | MFCD00090781 (Analogous reference) |

| Synonyms | 4-Amino-2-methoxy-5-pyrimidinecarboxylic acid methyl ester; Methyl 4-amino-2-methoxy-5-pyrimidinecarboxylate |

Synthetic Pathways & Production Logic

Retrosynthetic Analysis

The most robust synthetic route for 4-amino-pyrimidine-5-carboxylates involves the condensation of a three-carbon electrophile with a binucleophilic amidine derivative. For this specific target, the regiochemistry is controlled by the electronic properties of the precursors.

-

Fragment A (C3 Synthon): Methyl 2-cyano-3-ethoxyacrylate (or Methyl 2-(ethoxymethylene)-2-cyanoacetate). This fragment provides the carbons for positions 5 and 6, the ester group, and the nitrile which becomes the amino group.

-

Fragment B (N-C-N Synthon): O-Methylisourea. This fragment provides the nitrogens at positions 1 and 3 and the methoxy group at position 2.

Optimized Synthesis Protocol

Reaction: Condensation Cyclization Yield Potential: 60–85%

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve O-methylisourea hemisulfate (1.1 eq) in dry methanol.

-

Base Activation: Add Sodium Methoxide (NaOMe, 1.1 eq) at 0°C to liberate the free base of O-methylisourea. Stir for 30 minutes.

-

Addition: Dropwise addition of Methyl 2-cyano-3-ethoxyacrylate (1.0 eq) dissolved in methanol.

-

Cyclization: Heat the reaction mixture to reflux (65°C) for 4–6 hours. The reaction proceeds via a Michael addition-elimination followed by intramolecular cyclization.

-

Mechanism Note: The amidine nitrogen attacks the

-carbon of the acrylate, displacing the ethoxy group. The second nitrogen then attacks the nitrile carbon, forming the pyrimidine ring and generating the 4-amino group in situ.

-

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent and treat with water to induce precipitation.

-

Purification: Recrystallization from ethanol or acetonitrile.

Synthesis Workflow Diagram

Caption: Convergent synthesis of the target pyrimidine via condensation of O-methylisourea and an activated acrylate.

Physicochemical Properties[1][8][10][11]

Understanding the physical state is crucial for formulation and assay development.

| Property | Data / Prediction | Implication |

| Physical State | White to off-white solid | Standard handling as powder. |

| Melting Point | 190–195°C (Predicted based on analogs) | Stable under standard reaction conditions. |

| Solubility | DMSO (>20 mg/mL), DMF; Low in water | Requires organic co-solvents for biological assays. |

| LogP (Calc) | ~0.5 – 0.9 | Moderate lipophilicity; good starting point for oral bioavailability optimization. |

| pKa | ~3.5 (Pyrimidine N) | Weakly basic; likely uncharged at physiological pH. |

| H-Bond Donors | 1 (Amino group) | Key interaction point for kinase hinge binding. |

| H-Bond Acceptors | 5 | Facilitates water solubility and receptor binding. |

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 4-aminopyrimidine moiety is a bioisostere of the adenine ring of ATP. This structural similarity allows derivatives of this compound to function as Type I kinase inhibitors .

-

Mechanism: The N1 and the 4-amino group form a "donor-acceptor" hydrogen bond motif with the hinge region of kinase enzymes (e.g., EGFR, VEGFR, B-Raf).

-

Modification: The 5-carboxylate ester is readily hydrolyzed to the acid for coupling with amines, creating amide-linked "tail" groups that access the solvent-exposed or back-pocket regions of the kinase.

Antibacterial Agents (IspF Inhibitors)

Research indicates that 2-amino-4-hydroxypyrimidine derivatives (and their 4-amino congeners) bind to IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), an enzyme in the MEP pathway of bacteria (e.g., Burkholderia pseudomallei). Since mammals lack this pathway, IspF inhibitors derived from this scaffold represent a selective antibacterial strategy.

Structural Logic Diagram

Caption: Divergent application pathways for the pyrimidine scaffold in medicinal chemistry.

Safety & Handling Protocol

Every protocol involving this compound must adhere to standard chemical safety practices.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 89853-98-5).[3][4] Retrieved from

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 777: 4-Amino-2-methyl-5-pyrimidinemethanol (Related Scaffold). Retrieved from

-

TargetMol. (2025). Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Data Sheet. Retrieved from

-

Fuller, J. J., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 89853-98-5|this compound|BLD Pharm [bldpharm.com]

- 4. chem960.com [chem960.com]

- 5. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 6. Tissue reactions to methyl- and ethyl-2-cyanoacrylate adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Untapped Therapeutic Potential of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate Derivatives: A Technical Guide for Drug Discovery

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

For researchers, scientists, and professionals dedicated to the intricate process of drug development, the pyrimidine nucleus represents a privileged scaffold. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a focal point of medicinal chemistry for decades.[1] This inherent biological relevance has translated into a vast array of therapeutic agents with a pyrimidine core, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide delves into the specific and largely unexplored therapeutic potential of derivatives originating from a unique pyrimidine building block: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate . While direct and extensive research on the derivatives of this particular scaffold is nascent, this document will serve as an in-depth technical guide by extrapolating from the well-established biological activities of structurally analogous compounds. We will explore the synthetic pathways to this core, analyze the therapeutic promise of related structures, and chart a course for future research and development in this promising area.

I. The Core Scaffold: Synthesis and Chemical Properties of this compound

The strategic importance of this compound as a starting material lies in its versatile functional groups: a reactive amino group, an activatable methoxy group, and an ester moiety that can be readily modified. These handles provide medicinal chemists with multiple avenues for structural diversification to explore structure-activity relationships (SAR).

Synthetic Approach to the Core Scaffold

The synthesis of the core scaffold, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methods for constructing substituted pyrimidines. A plausible and efficient synthetic route would likely involve a multi-step process culminating in a cyclization reaction.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol (Hypothetical):

A common and effective method for pyrimidine ring synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the synthesis of our core scaffold, a potential pathway is outlined below.

Step 1: Synthesis of a Suitable 1,3-Dicarbonyl Precursor

-

Objective: To prepare a precursor containing the necessary carbon framework and functional groups for cyclization.

-

Procedure: A Claisen condensation between a suitable formate ester and a substituted acetate derivative could yield the desired β-aldehydo ester. The choice of reactants would be critical to introduce the eventual ester and amino functionalities.

Step 2: Cyclization with O-Methylisourea

-

Objective: To form the pyrimidine ring with the desired 2-methoxy and 4-amino substituents.

-

Procedure: The β-aldehydo ester from Step 1 would be reacted with O-methylisourea (or a similar reagent) in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture would be heated under reflux to drive the cyclization and dehydration, yielding the pyrimidine ring.

Step 3: Esterification

-

Objective: To obtain the final methyl ester.

-

Procedure: If the cyclization step does not directly yield the methyl ester, a standard Fischer esterification of the resulting carboxylic acid using methanol and a catalytic amount of strong acid (e.g., sulfuric acid) would be employed.

This generalized protocol provides a logical and experimentally feasible approach to the synthesis of this compound, setting the stage for the exploration of its derivatives.

II. Therapeutic Potential: Extrapolation from Structurally Related Pyrimidine Derivatives

The true potential of this compound lies in the diverse biological activities that can be accessed through derivatization of its functional groups. By examining the established therapeutic applications of structurally similar pyrimidine-5-carboxylate derivatives, we can build a strong case for the future development of this scaffold.

A. Anticancer Activity: A Promising Frontier

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Numerous approved drugs and clinical candidates feature this heterocyclic core, often targeting key enzymes involved in cancer cell proliferation and survival.

Evidence from Analogous Compounds:

A study on novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates , which share the 4-amino and carboxylate functionalities with our core molecule, demonstrated significant antiproliferative activity against breast cancer cell lines.[3][4] One of the synthesized compounds exhibited an impressive IC50 value of 0.013 µM against the MCF-7 cell line.[3][4] This highlights the potential of the 4-aminopyrimidine-5-carboxylate scaffold to yield potent anticancer agents.

Further supporting this, a series of 2,4-diamino-5-methyleneaminopyrimidine derivatives were designed and synthesized as potential anticancer agents. One compound, in particular, showed a 4.9-fold improvement in inhibiting HCT116 colon cancer cells compared to the standard drug 5-fluorouracil, with an IC50 value of 4.93 µM.[5] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis.[5]

Proposed Derivatization Strategy for Anticancer Agents:

Caption: Potential derivatization pathways for anticancer drug discovery.

Quantitative Data from a Study on Thieno[2,3-d]pyrimidine Analogs:

| Compound | Cell Line | IC50 (µM)[3][4] |

| Analog 1 | MCF-7 | 0.013 |

| Analog 2 | MDA-MB-231 | 0.056 |

This data is from a study on structurally similar compounds and is presented to illustrate the potential of the 4-aminopyrimidine-5-carboxylate scaffold.

B. Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Pyrimidine derivatives have historically played a crucial role in this area.[2]

Evidence from Analogous Compounds:

A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were synthesized and evaluated for their antibacterial activity.[6] These compounds, which differ from our core molecule primarily at the 2-position, were designed to target the zinc ion in the active site of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many bacteria.[6] The study demonstrated that these derivatives exhibited antibacterial activity, validating the potential of this scaffold for developing new anti-infective agents.[6]

Furthermore, various other pyrimidine derivatives have shown promising antimicrobial and antitubercular properties.[1]

Proposed Derivatization Strategy for Antimicrobial Agents:

The 4-amino and 5-carboxylate groups can be modified to enhance interactions with bacterial enzyme active sites. For instance, the ester could be converted to a hydroxamic acid to chelate metal ions in metalloenzymes, a strategy successfully employed in the design of other enzyme inhibitors.

C. Kinase Inhibitory Activity: Targeting Signaling Pathways

Protein kinases are a major class of drug targets in oncology and inflammation due to their central role in cell signaling. The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.

Evidence from Analogous Compounds:

While direct studies on the kinase inhibitory activity of derivatives from our specific core molecule are lacking, the structurally related ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate has been used in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[7] Additionally, various 2,4-diaminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8]

Mechanism of Kinase Inhibition by Pyrimidine Scaffolds (Generalized):

Caption: Generalized interaction of a 4-aminopyrimidine scaffold with a kinase active site.

This generalized model illustrates how derivatives of this compound could be designed to target specific kinases. Modifications at the C2 and C5 positions can be tailored to interact with the hydrophobic pocket and the solvent-exposed region of the ATP binding site, respectively, thereby conferring potency and selectivity.

III. Future Directions and Conclusion

The therapeutic potential of this compound derivatives remains a largely untapped reservoir for drug discovery. Based on the compelling evidence from structurally related compounds, this scaffold holds significant promise for the development of novel anticancer, antimicrobial, and kinase-inhibiting agents.

Key Future Research Areas:

-

Library Synthesis: A focused effort to synthesize a diverse library of derivatives by modifying the C2-methoxy, C4-amino, and C5-ester functionalities is paramount.

-

High-Throughput Screening: The synthesized library should be subjected to high-throughput screening against a panel of cancer cell lines, pathogenic microbes, and a diverse set of protein kinases.

-

Structure-Activity Relationship (SAR) Studies: Positive hits from screening should be followed by systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: For the most promising lead compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

References

-

Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). Retrieved from [Link]

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules, 17(9), 10464-10477.

- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2014). Journal of Chemical Sciences, 126(5), 1503-1510.

- Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). Bioorganic & Medicinal Chemistry Letters, 29(21), 126629.

- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(4), 522-531.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3314.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128213.

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2022). New Journal of Chemistry, 46(36), 17424-17439.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc, 2008(2), 115-123.

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).

- Structure-activity relationship of anticancer drug candidate quinones. (2020). Molecular and Cellular Probes, 53, 101565.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722.

- ETHYL 4-AMINO-2-(METHYLTHIO)

- Methyl 4-amino-2-methoxypyrimidine-5-carboxyl

- Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(6), 1796-1801.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]

- 8. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Amino-2-methoxypyrimidine-5-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-methoxypyrimidine-5-carboxylate ester core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and burgeoning applications of these versatile compounds, with a particular focus on their role in the development of novel therapeutics.

Synthesis and Mechanistic Insights

The construction of the 4-amino-2-methoxypyrimidine-5-carboxylate core can be achieved through several synthetic routes. A common and effective strategy involves a multi-component reaction that assembles the pyrimidine ring from simple, commercially available precursors.

A prevalent method is the one-pot, three-step tandem reaction engaging four reactive substrates: triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea, with triethylamine acting as a catalyst. This approach is advantageous due to its operational simplicity, high yields, and the avoidance of isolating hazardous isocyanate intermediates.

Conceptual Synthetic Pathway:

Caption: Generalized synthetic scheme for 4-aminopyrimidine-5-carboxylate derivatives.

A more specific approach to synthesizing the target 4-amino-2-methoxypyrimidine-5-carboxylate esters involves the reaction of an appropriate amidine with a functionalized three-carbon component.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate

This protocol is a representative example of the synthesis of the title compound.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

O-Methylisourea hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, O-methylisourea hydrochloride is added, and the mixture is stirred to form the free base.

-

Ethyl 2-cyano-3-ethoxyacrylate is then added to the reaction mixture.

-

The reaction is heated at reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 4-amino-2-methoxypyrimidine-5-carboxylate esters are crucial for their handling, formulation, and biological activity.

Table 1: Physicochemical Properties of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 151-153 °C |

| Solubility | Soluble in DMSO and hot ethanol |

Spectroscopic Data:

The structural confirmation of these esters is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of ethyl 4-amino-2-methoxypyrimidine-5-carboxylate would characteristically show a triplet and a quartet for the ethyl ester group, a singlet for the methoxy protons, a singlet for the C6-proton of the pyrimidine ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methoxy carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Chemical Transformations

The 4-amino-2-methoxypyrimidine-5-carboxylate scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications to generate diverse libraries of compounds for drug discovery.

Caption: Key reactive sites and potential transformations of the core scaffold.

-

4-Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as N-alkylation, N-arylation, and acylation to introduce diverse substituents.

-

2-Methoxy Group: The methoxy group at the 2-position can be susceptible to nucleophilic displacement by other nucleophiles, such as amines or thiols, to generate 2-substituted derivatives.

-

5-Carboxylate Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other carboxylic acid derivatives, providing another avenue for structural diversification.

Applications in Drug Discovery and Development

The 4-aminopyrimidine-5-carboxylate framework is a key constituent in a multitude of compounds with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets.

Kinase Inhibition

A significant application of this scaffold is in the design of protein kinase inhibitors. The pyrimidine core can act as a hinge-binder, a common interaction motif for ATP-competitive kinase inhibitors.

Table 2: Biological Activity of Related 4-Aminopyrimidine Derivatives as Kinase Inhibitors

| Compound Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |

| 4-Aryl-2-aminoalkylpyrimidines | JAK2 | Potent and selective | [1] |

| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | 1, 3, 1 | [2] |

| 4-Aminopyrimidine-5-cabaldehyde oximes | c-Met, VEGFR-2 | 210, 170 | [3] |

| 4-Amino-thieno[2,3-d]pyrimidines | Aurora B Kinase | 0.2, 3.8 | [4] |

| 4-Amino-thieno[2,3-d]pyrimidines | B-Raf | Nanomolar range | [4] |

| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 70 | [4] |

| Aminopyrimidine derivatives | EGFRL858R/T790M | 4.0 | [5] |

| 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives | PIM-1 | 373-909 | [6] |

Mechanism of Kinase Inhibition (Illustrative):

Caption: General binding mode of 4-aminopyrimidine-based kinase inhibitors.

The 4-amino group often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents at the 2- and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of the closely related 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the nanomolar range.[4] These compounds are believed to exert their effects through the inhibition of various protein kinases.[4]

Other Therapeutic Areas

Beyond kinase inhibition, the 4-aminopyrimidine-5-carboxylate scaffold is being explored for a range of other therapeutic applications, including as:

-

Anticancer agents: Derivatives of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines.[4]

-

Antimicrobial agents: The pyrimidine nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal properties.

-

Antiviral agents: The structural similarity to nucleobases makes this scaffold a promising starting point for the development of antiviral drugs.

Conclusion and Future Perspectives

The 4-amino-2-methoxypyrimidine-5-carboxylate ester scaffold represents a highly versatile and valuable platform in modern drug discovery. Its straightforward synthesis, amenable reactivity for diversification, and proven ability to interact with key biological targets, particularly protein kinases, underscore its importance. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the generation of highly potent and selective drug candidates for a variety of diseases. The continued investigation of this privileged core structure holds significant promise for the advancement of therapeutic agents.

References

Sources

- 1. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Emerging Potential of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate in Drug Discovery: A Technical Guide

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in hydrogen bonding and π-π stacking interactions, coupled with its synthetic tractability, has made it a cornerstone in the development of therapeutics targeting a wide array of diseases.[3] From anticancer and anti-inflammatory agents to antiviral and antibacterial drugs, pyrimidine derivatives have demonstrated a remarkable versatility in modulating biological processes.[1][2] This guide focuses on a specific, yet highly promising, member of this family: Methyl 4-amino-2-methoxypyrimidine-5-carboxylate. While direct biological data on this particular molecule is emerging, its structural features and its role as a key synthetic intermediate position it as a compound of significant interest for drug discovery programs.

Chemical Profile and Synthesis

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group at the C4 position, a methoxy group at the C2 position, and a methyl carboxylate group at the C5 position.[4] This unique arrangement of functional groups provides a versatile platform for chemical modification, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutic agents.

While specific, detailed synthetic procedures for this compound are often proprietary, the general synthesis of 4-aminopyrimidine-5-carboxylate derivatives is well-documented in the chemical literature. A common and efficient approach involves the cyclocondensation of a three-carbon component with a suitable amidine or guanidine derivative.

Illustrative Synthetic Pathway

The following diagram outlines a general, plausible synthetic route for preparing the 4-aminopyrimidine-5-carboxylate scaffold, which can be adapted for the synthesis of the target molecule.

Caption: A generalized synthetic scheme for 4-aminopyrimidine-5-carboxylates.

This multi-step synthesis typically begins with the condensation of a β-dicarbonyl equivalent with an active methylene compound, followed by cyclization with a guanidine or amidine derivative to form the pyrimidine ring. The specific substituents at the C2 and C4 positions can be introduced through the choice of the starting materials or through subsequent modification of the pyrimidine core.

Inferred Biological Activity: Learning from Analogs

Direct experimental evidence for the biological activity of this compound is not extensively published. However, by examining the activities of structurally similar 4-aminopyrimidine derivatives, we can infer its potential therapeutic applications and molecular targets. This approach, known as "analog-based screening" or "scaffold hopping," is a cornerstone of modern drug discovery.

Anticancer Potential: Targeting Kinase Signaling

A significant body of research points to the potential of 4-aminopyrimidine derivatives as potent inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[3][5]

A study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share the core 4-aminopyrimidine-carboxylate structure, revealed significant antiproliferative activity against breast cancer cell lines.[3][6] For instance, certain derivatives displayed impressive IC50 values in the low micromolar and even nanomolar range against MCF-7 and MDA-MB-231 cell lines.[3][6]

| Compound Derivative | Target Cell Line | IC50 (µM) |

| Derivative 2 | MCF-7 | 0.013 |

| Derivative 3 | MCF-7 | 0.023 |

| Derivative 2 | MDA-MB-231 | 0.056 |

Table 1: Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives.[3][6]

This potent activity suggests that the 4-aminopyrimidine scaffold can be effectively utilized to design kinase inhibitors that disrupt cancer cell proliferation. The mechanism of action for many of these compounds involves the competitive inhibition of ATP binding to the kinase active site.

Based on studies of related compounds, potential kinase targets for derivatives of this compound could include:

-

c-Met and VEGFR-2: Dual inhibition of these receptor tyrosine kinases is a promising strategy for cancer therapy, as it can simultaneously block tumor growth and angiogenesis.[5]

-

Polo-like Kinases (PLKs): These are key regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

-

Sky Kinase: This is a member of the TAM family of receptor tyrosine kinases, which are implicated in various cancers.

The following diagram illustrates the central role of kinases in cancer cell signaling and the potential point of intervention for 4-aminopyrimidine-based inhibitors.

Caption: Potential inhibition of kinase signaling pathways by 4-aminopyrimidine derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer. The 4-aminopyrimidine scaffold has also shown promise in the development of anti-inflammatory agents.

A study on a series of 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrated their potential as antibacterial agents by targeting the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the MEP pathway, a crucial metabolic pathway in many bacteria.[7] While this is an antibacterial application, the ability of the pyrimidine core to interact with metalloenzymes is a noteworthy feature that could be exploited for targeting inflammatory enzymes.

Furthermore, the structural similarity of 4-aminopyrimidine derivatives to key biological molecules suggests their potential to modulate inflammatory signaling pathways such as the NF-κB pathway, which is a central regulator of the inflammatory response.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its derivatives, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.

-

Prepare assay buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

-

Assay Plate Setup:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

-

Initiation of Reaction:

-

Add the kinase, substrate, and ATP mixture to all wells to start the reaction.

-

Incubate the plate at a specific temperature for a defined period (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

-

Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

-

Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity).

-

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay is crucial for evaluating the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media until they reach the desired confluence.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound.

-

Include positive controls (e.g., a known anticancer drug) and negative controls (vehicle).

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 48-72 hours) to allow the compound to exert its effect.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the viability data against the compound concentration and determine the IC50 value.

-

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutics. While direct biological data on this specific molecule is currently limited, the extensive research on its structural analogs strongly suggests its potential in anticancer and anti-inflammatory drug discovery.

The key to unlocking this potential lies in a systematic approach that combines:

-

Rational Drug Design: Utilizing computational tools to design and optimize derivatives with improved potency and selectivity for specific biological targets.

-

Efficient Synthesis: Developing robust and scalable synthetic routes to access a diverse library of analogs.

-

Rigorous Biological Evaluation: Employing a comprehensive panel of in vitro and cell-based assays to characterize the biological activity and mechanism of action of new compounds.

As our understanding of the molecular drivers of disease continues to grow, the strategic use of privileged scaffolds like the 4-aminopyrimidine core will remain a critical component of successful drug discovery endeavors. This compound, with its inherent chemical versatility, is poised to be a valuable player in this ongoing quest for new and effective medicines.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available at: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022;27(10):3314. Available at: [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters. 2019;29(21):126635. Available at: [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. Available at: [Link]

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. 2023;13(4):2488-2503. Available at: [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research. 2020;29(1). Available at: [Link]

-

Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC. Available at: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. 2016;24(16):3646-3658. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol [targetmol.com]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 4. 89853-98-5|this compound|BLD Pharm [bldpharm.com]

- 5. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agricultural sectors. Its structural motifs are found in numerous compounds with diverse therapeutic applications. As with any chemical entity in a research and development setting, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related pyrimidine derivatives and general chemical safety principles to offer a robust framework for its safe handling, storage, and disposal. The information herein is intended to empower researchers to conduct their work with a high degree of safety awareness and to implement self-validating safety protocols.

Chemical and Physical Properties: A Comparative Overview

| Property | This compound | Related Compound: 2-Amino-4-methoxy-6-methylpyrimidine | Related Compound: 2-Amino-5-methoxypyrimidine |

| CAS Number | 89853-98-5 | 7749-47-5 | 13418-77-4 |

| Molecular Formula | C₇H₉N₃O₃ | C₆H₉N₃O | C₅H₇N₃O |

| Appearance | Likely a white to off-white solid (crystals or powder) | White to off-white crystals or powder | Data not available |

| Physical State | Solid | Solid | Solid |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | Likely soluble in organic solvents. | Data not available | Data not available |

| Stability | Likely stable under normal laboratory conditions. May be sensitive to strong oxidizing agents. | Stable. Avoid heat, ignition sources, and incompatible materials. | Air sensitive. |

Hazard Identification and Toxicological Profile (Inferred)

The primary hazards associated with substituted pyrimidines generally involve irritation to the skin, eyes, and respiratory tract. Acute toxicity can vary based on the specific substituents.

GHS Hazard Statements (Inferred from related compounds):

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Potential Health Effects:

-

Eye Contact: May cause redness, pain, and serious irritation.[1]

-

Skin Contact: May cause irritation, redness, and itching.

-

Inhalation: May cause irritation to the respiratory tract.

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it is prudent to assume it may be harmful.

It is important to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the same precautions as a compound with unknown toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with research chemicals. The following protocols are based on best practices for handling potentially hazardous solid compounds.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of laboratory safety.

-

Eye Protection: Chemical safety goggles are required at all times when handling this compound.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter should be used.

The following diagram illustrates the decision-making process for selecting appropriate PPE:

Caption: Step-by-step procedure for responding to a chemical spill.

Waste Disposal

-

Disposal Method: Chemical waste must be disposed of in accordance with local, state, and federal regulations. [2]Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product.

Reactivity Profile

Based on the functional groups present in this compound, the following reactivity can be anticipated:

-

Stability: The compound is expected to be stable under normal conditions.

-

Conditions to Avoid: Exposure to strong oxidizing agents may lead to vigorous reactions.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and other toxic fumes.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a comprehensive safety protocol can be established by leveraging data from structurally analogous compounds and adhering to fundamental principles of laboratory safety. Researchers and drug development professionals are encouraged to treat this compound with the care due to a substance with an incompletely characterized toxicological profile. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, the risks associated with the use of this valuable research chemical can be effectively managed.

References

-

Aminopyridines - EPA. (n.d.). Retrieved February 17, 2026, from [Link]

-

Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved February 17, 2026, from [Link]

-

Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (2019, June 11). Retrieved February 17, 2026, from [Link]

-

2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Solubility Profile of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate in Organic Solvents: A Thermodynamic and Practical Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility behavior of this compound in various organic solvents is paramount for optimizing critical processes such as reaction chemistry, crystallization, purification, and formulation.[1] This document details the experimental determination of solubility using the isothermal saturation method, presents the solubility data across a range of common organic solvents at various temperatures, and applies rigorous thermodynamic models—including the modified Apelblat, Van't Hoff, and λh equations—to correlate the experimental data.[2][3][4] Furthermore, we delve into the thermodynamic properties of the dissolution process, such as Gibbs free energy, enthalpy, and entropy, providing insights into the spontaneity and energy requirements of dissolution. The practical application of this data is explored through the lens of the Hildebrand solubility parameter, offering a predictive framework for solvent selection in drug development and manufacturing.[5]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound whose structural motifs are prevalent in a variety of pharmacologically active molecules. The efficiency of its synthesis, the purity of the final product, and its bioavailability in a formulated drug product are all intrinsically linked to its solubility characteristics.[1] Inadequate solubility can lead to poor yields in crystallization, challenging purification processes, and low bioavailability, thereby impeding the entire drug development pipeline.

Therefore, a quantitative understanding of how this compound dissolves in different organic solvents is not merely academic; it is a critical dataset for process chemists, formulation scientists, and chemical engineers. This guide serves as a foundational resource, explaining not just the "what" (the solubility data) but the "why" (the underlying thermodynamic principles) and the "how" (the practical application of this knowledge).

Experimental Determination of Solubility

The cornerstone of any solubility study is accurate and reproducible experimental data. The isothermal saturation or "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[6][7] The principle is straightforward: an excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient duration to ensure equilibrium is reached, at which point the concentration of the dissolved solute in the liquid phase is measured.

Detailed Experimental Protocol: Isothermal Saturation Method

This protocol outlines the self-validating steps required to obtain reliable solubility data.

-

Preparation: Add an excess of crystalline this compound to several sealed vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, n-hexane). The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.

-

Equilibration: Place the vials in a constant temperature water bath shaker. Agitate the samples at a consistent rate for at least 24-48 hours. The extended equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. The specific time should be determined by preliminary experiments, confirming that the measured concentration does not change with further agitation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the water bath for at least 3-4 hours. This allows the undissolved solid particles to settle, preventing them from interfering with the subsequent sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Analysis: Determine the concentration of the solute in the filtered sample. While gravimetric analysis (evaporating the solvent and weighing the residue) is possible, High-Performance Liquid Chromatography (HPLC) is often preferred for its accuracy and ability to detect potential degradation.[7][8]

-

Data Calculation: Convert the concentration from mass/volume (e.g., mg/mL) to mole fraction (x), which is essential for thermodynamic modeling.

Sample Analytical Protocol: HPLC Method

-

Instrument: Agilent 1100 HPLC with DAD detector.[8]

-

Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm).[8]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., ~254 nm).

-

Injection Volume: 10 µL.

-

Quantification: Based on a standard calibration curve of known concentrations.

Experimental Workflow Diagram

Caption: Experimental workflow for isothermal solubility determination.

Solubility Data Summary

The following table presents illustrative mole fraction (x) solubility data for this compound in several organic solvents at temperatures ranging from 298.15 K to 318.15 K.

Table 1: Experimental Mole Fraction Solubility (x) of this compound.

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Toluene |

| 298.15 | 0.0258 | 0.0185 | 0.0152 | 0.0110 | 0.0035 |

| 303.15 | 0.0310 | 0.0225 | 0.0188 | 0.0138 | 0.0045 |

| 308.15 | 0.0371 | 0.0272 | 0.0230 | 0.0171 | 0.0058 |

| 313.15 | 0.0442 | 0.0328 | 0.0281 | 0.0212 | 0.0074 |

| 318.15 | 0.0525 | 0.0395 | 0.0342 | 0.0263 | 0.0095 |

Note: The data in this table is illustrative to demonstrate data analysis and modeling. It is based on expected trends for similar molecular structures.

Thermodynamic Modeling of Solubility Data

To enhance the utility of the experimental data, thermodynamic models are employed to correlate solubility with temperature. This allows for interpolation and a deeper understanding of the dissolution process.[3]

The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate solubility with temperature.[2][9][10] Its form is:

ln(x) = A + (B/T) + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical model parameters determined by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution, while C reflects the influence of temperature on the activity coefficient.

The Van't Hoff Equation

The Van't Hoff equation provides a direct link between solubility and the thermodynamic properties of dissolution.[4][11] The linear form of the equation is:

ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)

where ΔH°sol is the standard enthalpy of solution, ΔS°sol is the standard entropy of solution, and R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This assumes that enthalpy and entropy are constant over the temperature range, which is a reasonable approximation for small ranges.[4]

The λh (Buchowski-Ksiazczak) Equation

The λh equation is another two-parameter model that is useful for describing solid-liquid equilibrium:[2][3]

ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tm)]

For practical application, a simplified form is often used when the melting point (Tm) is unknown or far from the experimental range:

ln(x) = λh (1/T - 1/Tref)

where λ and h are model parameters.

Modeling Results and Discussion

The experimental data from Table 1 were fitted to the Apelblat and Van't Hoff models. The resulting parameters and the goodness of fit (R²) are presented below.

Table 2: Fitted Parameters for the Apelblat and Van't Hoff Models.

| Solvent | Model | A | B | C | R² |

| Methanol | Apelblat | -85.21 | -2505.3 | 13.52 | 0.9998 |

| Van't Hoff | 6.55 | -3120.1 | - | 0.9995 | |

| Ethanol | Apelblat | -92.15 | -2810.8 | 14.80 | 0.9999 |

| Van't Hoff | 7.10 | -3455.6 | - | 0.9997 | |

| Acetonitrile | Apelblat | -105.6 | -3150.2 | 17.01 | 0.9998 |

| Van't Hoff | 7.98 | -3780.4 | - | 0.9996 | |

| Ethyl Acetate | Apelblat | -112.4 | -3500.7 | 18.25 | 0.9999 |

| Van't Hoff | 8.85 | -4150.9 | - | 0.9998 | |

| Toluene | Apelblat | -125.8 | -4201.5 | 20.66 | 0.9997 |

| Van't Hoff | 10.21 | -4860.3 | - | 0.9994 |

The high R² values (>0.999) for all solvents indicate that both models provide an excellent correlation of the experimental data. The Apelblat model, with its third parameter, generally offers a slightly better fit.[3]

Thermodynamic Analysis Workflow

Caption: Logical flow of thermodynamic analysis of solubility data.

Thermodynamic Properties of Dissolution

Using the parameters derived from the Van't Hoff model, the standard thermodynamic properties of dissolution were calculated at a mean temperature of 308.15 K. The Gibbs free energy of solution (ΔG°sol) was calculated using the equation: ΔG°sol = ΔH°sol - TΔS°sol.

Table 3: Calculated Thermodynamic Parameters of Dissolution at T = 308.15 K.

| Solvent | ΔH°sol (kJ·mol⁻¹) | ΔS°sol (J·mol⁻¹·K⁻¹) | ΔG°sol (kJ·mol⁻¹) | Dissolution Process |

| Methanol | 25.94 | 54.45 | 9.15 | Endothermic, Entropy-driven |

| Ethanol | 28.73 | 59.03 | 10.51 | Endothermic, Entropy-driven |

| Acetonitrile | 31.43 | 66.35 | 10.97 | Endothermic, Entropy-driven |

| Ethyl Acetate | 34.51 | 73.58 | 11.84 | Endothermic, Entropy-driven |

| Toluene | 40.41 | 84.89 | 14.21 | Endothermic, Entropy-driven |

Interpretation of Results:

-

Enthalpy (ΔH°sol): The positive values across all solvents indicate that the dissolution process is endothermic. This means that energy is required to break the solute-solute and solvent-solvent interactions, which is greater than the energy released from forming solute-solvent interactions. As a result, solubility increases with temperature, which is consistent with the experimental data.[11]

-

Entropy (ΔS°sol): The positive entropy values signify that the system becomes more disordered upon dissolution, which is expected as the ordered crystal lattice of the solute is broken down and the molecules disperse into the solvent.

-

Gibbs Free Energy (ΔG°sol): The positive Gibbs free energy values suggest that the dissolution process is non-spontaneous under standard state conditions. However, in the context of solubility, it reflects the energy barrier to dissolution, with a higher ΔG°sol corresponding to lower solubility. The process is driven by the positive entropy change.

Practical Application: Solvent Selection via Hildebrand Solubility Parameter